![molecular formula C13H11N3O8S2 B1308861 4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid CAS No. 197583-89-4](/img/structure/B1308861.png)

4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

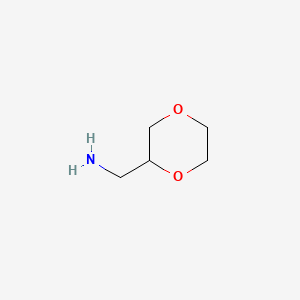

“4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid” is a chemical compound with the CAS number 197583-89-4 . It contains a total of 38 bonds, including 27 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 7 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), 1 hydrazone, 2 hydroxyl groups, and 2 sulfonic (thio-/dithio-) acids .

Molecular Structure Analysis

The molecular formula of this compound is C13H11N3O8S2 . It contains a total of 37 atoms, including 11 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, 8 Oxygen atoms, and 2 Sulfur atoms .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of “4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid”, focusing on unique applications across different fields:

Nonlinear Optical Materials

The compound has been studied for its potential use in nonlinear optical (NLO) materials . It crystallizes in an orthorhombic crystal system with space group Pca21, which is non-centrosymmetric, a requirement for second harmonic generation (SHG) activity in crystals .

Catalysis

Researchers have explored the use of hydrazone derivatives as catalysts for the reduction of nitrophenol in the presence of reducing agents. This process is significant in the field of catalytic chemistry .

Analytical Chemistry

Hydrazone derivatives, including the compound , have been used in analytical chemistry for the separation, identification, and detection of metal ions, anions, organic molecules, and water in various samples .

Corrosion Inhibition

In the field of materials science, hydrazone derivatives are known to act as corrosion inhibitors for metals such as copper, nickel, iron, and tin. This application is crucial in preventing or delaying the corrosion process .

Photochromic Systems

The addition of strongly basic anions to phenylhydrazone solutions has been shown to create a new Vis–Vis photochromic system with azo/azine-to-hydrazone photo-tautomerization as the photoswitching mechanism .

特性

IUPAC Name |

4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O8S2/c17-16(18)11-4-2-10(3-5-11)15-14-8-9-1-6-12(25(19,20)21)7-13(9)26(22,23)24/h1-8,15H,(H,19,20,21)(H,22,23,24)/b14-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUALIKZKOPFCOP-ZSOIEALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=CC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/N=C\C2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)

![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)

![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)

![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)

![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)